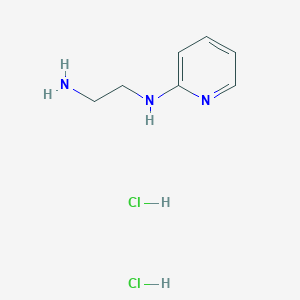

2-(2-Aminoethylamino)-pyridine dihydrochloride

Vue d'ensemble

Description

“2-(2-Aminoethylamino)ethanol” is a chemical compound used in various applications . It’s also known as “Aminoethylethanolamine” and is a component of colophony in soldering flux . “Ethylenediamine dihydrochloride” is another related compound, used primarily for research and development .

Synthesis Analysis

The synthesis of a related compound, “polyaspartic acid-capped 2-aminoethylamino acid” (PASP–ED 2 A), has been reported . It was prepared via the ring-opening reaction of poly(succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid .

Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethylamino)ethanol” is represented by the formula C4H12N2O . The coordination atoms in the molecular structure of PASP–ED 2 A can chelate with Ca 2+ to inhibit the combination of Ca 2+ with anions .

Chemical Reactions Analysis

“2-(2-Aminoethylamino)ethanol” (AEEA) has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine in AEEA .

Physical And Chemical Properties Analysis

“2-(2-Aminoethylamino)ethanol” has a melting point of -28 °C, a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

CO2 Capture and Separation

2-(2-Aminoethylamino)-pyridine dihydrochloride: has been studied for its potential in CO2 capture and separation . Its structure allows it to sorb CO2 effectively through its primary amine group, while the secondary amine facilitates the desorption process . This dual functionality makes it an attractive candidate for developing more efficient CO2 scrubbing technologies, which are crucial for reducing greenhouse gas emissions and combating climate change.

Drug Development

In the realm of drug development , this compound shows promise due to its structural versatility. It can act as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological pathways. The presence of both pyridine and amine functionalities offers multiple sites for reactions, making it a valuable precursor in medicinal chemistry for creating compounds with potential therapeutic effects.

Catalysis

The compound’s utility in catalysis is attributed to its ability to facilitate a range of chemical reactions. Its bifunctional nature allows it to engage in catalytic cycles, potentially improving the efficiency of reactions such as polymerizations or organic transformations. Researchers are exploring its use as a ligand in transition metal complexes, which could lead to advancements in catalytic processes .

Biochemistry Research

In biochemistry research , “2-(2-Aminoethylamino)-pyridine dihydrochloride” is a candidate for studying protein interactions and enzyme kinetics. Its reactive groups can bind to various biomolecules, providing insights into molecular function and mechanism. It could also serve as a probe for understanding cellular processes at the molecular level .

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .

Mode of Action

The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Biochemical Pathways

The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.

Result of Action

The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGUUWHSAANPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557806 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylamino)-pyridine dihydrochloride | |

CAS RN |

99669-44-0 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99669-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)